molecular formula C26H29O16+ B1254558 Delphinidin 3-sambubioside

Delphinidin 3-sambubioside

Cat. No.: B1254558
M. Wt: 597.5 g/mol
InChI Key: TWYYVOVDSNRIJM-AFAGGVQESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-sambubioside is an anthocyanin, a type of water-soluble pigment found in various fruits, flowers, and leaves. This compound is known for its vibrant blue to purple color and is a derivative of delphinidin, a major anthocyanidin. This compound is recognized for its potent antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of delphinidin 3-O-beta-D-sambubioside typically involves the extraction from natural sources such as berries and flowers. One common method includes high-performance counter-current chromatography (CCC) followed by preparative high-performance liquid chromatography (HPLC). The solvent system used in CCC often comprises butanol, aqueous trifluoroacetic acid, and methanol in specific ratios .

Industrial Production Methods: Industrial production of delphinidin 3-O-beta-D-sambubioside involves large-scale extraction from plant materials, followed by purification using techniques like CCC and HPLC. The process ensures high purity and yield of the compound, making it suitable for various applications in food, pharmaceuticals, and cosmetics .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-sambubioside undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Although less common, reduction reactions can modify the anthocyanin structure.

    Substitution: This involves the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of delphinidin 3-O-beta-D-sambubioside, which can exhibit different biological activities .

Scientific Research Applications

Delphinidin 3-sambubioside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of delphinidin 3-O-beta-D-sambubioside involves several molecular targets and pathways:

Comparison with Similar Compounds

  • Cyanidin 3-O-beta-D-sambubioside
  • Pelargonidin 3-O-beta-D-sambubioside
  • Malvidin 3-O-beta-D-sambubioside

Comparison: Delphinidin 3-sambubioside is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to cyanidin and pelargonidin derivatives, delphinidin derivatives generally exhibit stronger antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C26H29O16+

Molecular Weight

597.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C26H28O16/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33)/p+1/t14-,17-,19+,20-,21+,22-,24-,25+,26-/m1/s1

InChI Key

TWYYVOVDSNRIJM-AFAGGVQESA-O

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O

Synonyms

delphinidin 3-sambubioside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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